2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with benzyl, chlorophenyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Substitution Reactions:
Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state of the compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides, chlorobenzenes, and methylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydro derivatives, and various substituted analogs of the parent compound.
Scientific Research Applications
2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other heterocyclic compounds such as indoles, benzopyrroles, and chromenes.
Uniqueness
- The unique combination of the chromeno[2,3-c]pyrrole core with benzyl, chlorophenyl, and methyl substituents imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H18ClNO3 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-benzyl-1-(3-chlorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18ClNO3/c1-15-10-11-20-19(12-15)23(28)21-22(17-8-5-9-18(26)13-17)27(25(29)24(21)30-20)14-16-6-3-2-4-7-16/h2-13,22H,14H2,1H3 |
InChI Key |
UWQRYMCCRWQBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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